2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione
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Overview
Description
2-(4-Chlorophenyl)-1,2,4-triazaspiro[47]dodecane-3-thione is a complex organic compound characterized by its unique spiro structure This compound features a 4-chlorophenyl group attached to a triazaspiro framework, which includes a thione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzylamine with a suitable triaza compound in the presence of a sulfur source to introduce the thione group. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features, which may allow it to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance material performance.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione involves its interaction with specific molecular targets. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects . Additionally, the spiro structure may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.7]dodecane-2,4-dione: Similar spiro structure but lacks the thione group, resulting in different chemical properties and reactivity.
2,4,6-Tri-substituted-1,3,5-Triazines: Contains a triazine ring but differs in the overall structure and functional groups, leading to distinct applications and reactivity.
Adamantane Derivatives: Features a rigid, diamond-like structure with various functional groups, used in different contexts such as antiviral agents and advanced materials.
Uniqueness
2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione is unique due to its combination of a spiro structure, a chlorophenyl group, and a thione functional group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H20ClN3S |
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Molecular Weight |
309.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1,2,4-triazaspiro[4.7]dodecane-3-thione |
InChI |
InChI=1S/C15H20ClN3S/c16-12-6-8-13(9-7-12)19-14(20)17-15(18-19)10-4-2-1-3-5-11-15/h6-9,18H,1-5,10-11H2,(H,17,20) |
InChI Key |
QZUWJTHEFSBUKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CCC1)NC(=S)N(N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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